molecular formula C14H10Cl2OS B1597517 3,4-Dichloro-4'-(methylthio)benzophenone CAS No. 73242-10-1

3,4-Dichloro-4'-(methylthio)benzophenone

Cat. No.: B1597517
CAS No.: 73242-10-1
M. Wt: 297.2 g/mol
InChI Key: WFXFOBIBDCWEHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloro-4'-(methylthio)benzophenone is a useful research compound. Its molecular formula is C14H10Cl2OS and its molecular weight is 297.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Photopolymerizations and Oxetane Synthesis

Research has shown the potential of 3,4-Dichloro-4'-(methylthio)benzophenone in photopolymerizations. For example, it has been used in the stereoselective and regiospecific Paterno–Büchi reaction for oxetane synthesis. Methyl vinyl sulphides, including compounds similar to this compound, have been found effective in trapping excited benzophenone, leading to the formation of 3-methylthio-oxetanes with selectivity for certain configurations (Morris, Smith, & Walsh, 1987).

2. Chemical Analysis in Food Products

Benzophenone derivatives, closely related to this compound, are used as photo-initiators in packaging materials. A study presented a method for the analysis of benzophenone and 4-methylbenzophenone in breakfast cereals, highlighting their prevalence in food packaging and the importance of monitoring their presence in food products (Van Hoeck et al., 2010).

3. Environmental Degradation and Treatment Studies

Several studies have focused on the degradation and treatment of benzophenone derivatives in the environment. For example, research on the phototransformation of dichlorophen, a compound structurally similar to this compound, has provided insights into the environmental behavior of these compounds (Mansfield & Richard, 1996). The degradation of benzophenone-3 by ozonation in aqueous solutions has also been studied, showing the reaction kinetics and formation of intermediates, crucial for understanding the environmental impact of similar compounds (Guo et al., 2016).

4. Photocatalytic Degradation in Water Treatment

The photocatalytic degradation of benzophenone-3, a UV filter similar to this compound, has been investigated using various photocatalysts. Studies on PbO/TiO2 and Sb2O3/TiO2 for the degradation of Benzophenone-3 have demonstrated their effectiveness and potential for water treatment applications (Wang et al., 2019).

Properties

IUPAC Name

(3,4-dichlorophenyl)-(4-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2OS/c1-18-11-5-2-9(3-6-11)14(17)10-4-7-12(15)13(16)8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXFOBIBDCWEHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374186
Record name 3,4-Dichloro-4'-(methylthio)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73242-10-1
Record name (3,4-Dichlorophenyl)[4-(methylthio)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73242-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichloro-4'-(methylthio)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dichloro-4'-(methylthio)benzophenone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3,4-Dichloro-4'-(methylthio)benzophenone
Reactant of Route 3
Reactant of Route 3
3,4-Dichloro-4'-(methylthio)benzophenone
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3,4-Dichloro-4'-(methylthio)benzophenone
Reactant of Route 5
Reactant of Route 5
3,4-Dichloro-4'-(methylthio)benzophenone
Reactant of Route 6
Reactant of Route 6
3,4-Dichloro-4'-(methylthio)benzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.